molecular formula C23H22N4O B11664980 6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11664980
M. Wt: 370.4 g/mol
InChI Key: VUSIJQTVIFRIQZ-UHFFFAOYSA-N
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Description

6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile. This reaction is carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitrile group to yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to nitro derivatives, while reduction of the nitrile group can yield primary amines.

Mechanism of Action

The mechanism of action of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its combination of the biphenyl group and the tert-butyl group, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O/c1-23(2,3)20-19-18(17(13-24)21(25)28-22(19)27-26-20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,18H,25H2,1-3H3,(H,26,27)

InChI Key

VUSIJQTVIFRIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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